
Anti-inflammatory agent 33
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anti-inflammatory agent 33 is a potent inhibitor of p38α, a protein kinase involved in inflammatory responses. This compound effectively reduces nitric oxide production and suppresses lipopolysaccharide-induced expression of inducible nitric oxide synthase, cyclooxygenase-2, phosphorylated p38α, and phosphorylated mitogen-activated protein kinase-activated protein kinase 2 proteins, thereby demonstrating significant anti-inflammatory activity .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Anti-inflammatory agent 33 involves the reaction of 1-(2-aminophenyl)ethenone with pentane-2,4-dione using catalysts such as 4-toluenesulfonic acid, magnesium chloride, or cupric nitrate at 80°C . This reaction yields 1-(2,4-dimethylquinoline-3-yl)ethenone, a key intermediate in the synthesis of this compound.
Industrial Production Methods: Industrial production of this compound typically employs green synthetic approaches, including multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis. These methods use eco-friendly and safe reusable catalysts to ensure sustainable chemical processes .
化学反応の分析
Types of Reactions: Anti-inflammatory agent 33 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include hydrogen gas with palladium on carbon as a catalyst.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine derivatives.
科学的研究の応用
Therapeutic Applications
The therapeutic applications of Anti-inflammatory Agent 33 span various fields, including:
Chronic Inflammatory Diseases
- Asthma and Allergic Rhinitis : Research indicates that this compound can reduce airway inflammation by modulating IL-33 levels, a key player in type 2 inflammation associated with asthma .
- Rheumatoid Arthritis : Its ability to inhibit pro-inflammatory cytokines positions it as a potential treatment for autoimmune diseases like rheumatoid arthritis .
Cancer Prevention
- Recent studies suggest that targeting IL-33 signaling pathways may prevent chronic inflammation linked to cancer development. For instance, the use of statins has been shown to suppress IL-33 expression, thereby reducing the risk of cancer-prone chronic inflammation .
Neurological Disorders
- This compound has been studied for its neuroprotective effects in conditions like Alzheimer's disease, where inflammation plays a significant role in disease progression .
Case Studies
Several case studies illustrate the effectiveness of this compound across different applications:
作用機序
Anti-inflammatory agent 33 exerts its effects by inhibiting the activity of p38α, a protein kinase involved in the inflammatory response. This inhibition leads to a reduction in the production of pro-inflammatory cytokines and mediators, such as tumor necrosis factor-alpha, interleukin-1 beta, and cyclooxygenase-2. The compound also inhibits the activation of nuclear factor-kappa B and mitogen-activated protein kinase pathways, which are crucial for the propagation of inflammatory signals .
類似化合物との比較
Aspirin: A nonsteroidal anti-inflammatory drug that inhibits cyclooxygenase enzymes.
Ibuprofen: Another nonsteroidal anti-inflammatory drug that reduces inflammation by inhibiting cyclooxygenase enzymes.
Naproxen: A nonsteroidal anti-inflammatory drug with similar mechanisms of action to aspirin and ibuprofen.
Uniqueness: Anti-inflammatory agent 33 is unique in its specific inhibition of p38α, which distinguishes it from other nonsteroidal anti-inflammatory drugs that primarily target cyclooxygenase enzymes. This specificity allows for targeted modulation of inflammatory pathways with potentially fewer side effects .
生物活性
Introduction
Anti-inflammatory Agent 33, identified as a significant compound in the realm of immunology, is primarily associated with the modulation of inflammatory responses through its interaction with interleukin-33 (IL-33). This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on various immune cells, and potential therapeutic applications.
Mechanism of Action
IL-33 is a member of the interleukin-1 family and serves as an alarmin, released upon cell damage or stress. It plays a crucial role in promoting type-2 immune responses and regulating inflammation. When released, IL-33 binds to its receptor ST2, initiating a cascade of pro-inflammatory signaling pathways, including the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinases (MAPK) pathways . This binding leads to the secretion of various cytokines and chemokines, which are pivotal in orchestrating immune responses.
Key Biological Activities
-
Immune Cell Modulation
Immune Cell Type Effect of IL-33 Eosinophils Increased survival and cytokine release (IL-6, CCL2) Mast Cells Activation leading to histamine release Tregs Expansion and increased IL-2 production Dendritic Cells Enhanced antigen presentation - Cytokine Production
- Therapeutic Implications
Case Studies
Case Study 1: Efficacy in Allergic Inflammation
In a study involving a mouse model of allergic airway inflammation, IL-33trap was administered at the time of allergen exposure. Results indicated a significant reduction in eosinophil counts in lung tissues and decreased levels of pro-inflammatory cytokines compared to control groups. This demonstrates the potential for IL-33 antagonists in treating allergic diseases .
Case Study 2: Role in Chronic Inflammatory Diseases
Research has indicated that elevated levels of IL-33 are associated with chronic inflammatory conditions such as asthma and atopic dermatitis. Patients with these conditions exhibit heightened eosinophilic activity correlating with increased IL-33 levels, suggesting that targeting this pathway could provide therapeutic benefits .
特性
分子式 |
C22H15N3O5S |
---|---|
分子量 |
433.4 g/mol |
IUPAC名 |
N-(6,12-dioxoindolo[2,1-b]quinazolin-2-yl)-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C22H15N3O5S/c1-30-14-7-9-15(10-8-14)31(28,29)24-13-6-11-18-17(12-13)22(27)25-19-5-3-2-4-16(19)20(26)21(25)23-18/h2-12,24H,1H3 |
InChIキー |
RUBUZZAEHSAEGN-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N=C4C(=O)C5=CC=CC=C5N4C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。